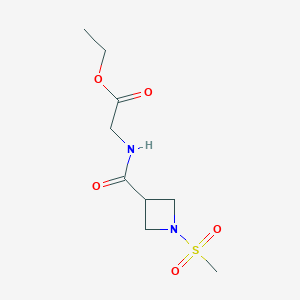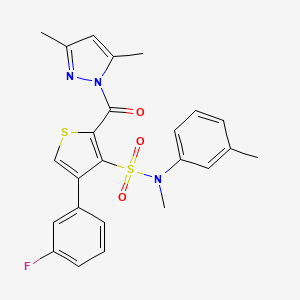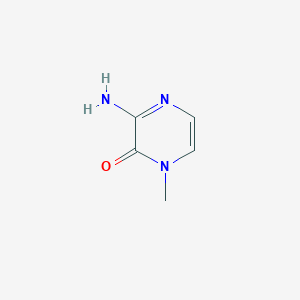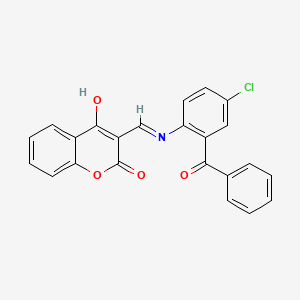![molecular formula C21H28N4O3S B2533264 N-[2-(3-méthoxyphényl)éthyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acétamide CAS No. 921829-33-6](/img/structure/B2533264.png)
N-[2-(3-méthoxyphényl)éthyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(3-methoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a cyclohexylcarbamoyl group, and a methoxyphenyl ethyl group
Applications De Recherche Scientifique
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(3-methoxyphenyl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an inhibitor in certain biochemical pathways.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities and can bind with high affinity to multiple receptors .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Thiazole derivatives are known to be involved in a wide range of biological activities, suggesting that they could interact with multiple pathways .
Result of Action
The cellular and molecular effects of the compound would depend on its specific targets and mode of action. Given the wide range of activities associated with thiazole derivatives, the effects could potentially be quite diverse .
Méthodes De Préparation
The synthesis of 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(3-methoxyphenyl)ethyl]acetamide involves multiple steps, typically starting with the preparation of the thiazole ring. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Cyclohexylcarbamoyl Group: This step involves the reaction of the thiazole intermediate with cyclohexyl isocyanate.
Attachment of the Methoxyphenyl Ethyl Group: The final step includes the reaction of the intermediate with 3-methoxyphenyl ethylamine under appropriate conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(3-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(3-methoxyphenyl)ethyl]acetamide can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Cyclohexylcarbamoyl Compounds: Compounds with cyclohexylcarbamoyl groups but different core structures.
Methoxyphenyl Ethyl Derivatives: Compounds with methoxyphenyl ethyl groups but different additional functional groups.
The uniqueness of 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(3-methoxyphenyl)ethyl]acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-28-18-9-5-6-15(12-18)10-11-22-19(26)13-17-14-29-21(24-17)25-20(27)23-16-7-3-2-4-8-16/h5-6,9,12,14,16H,2-4,7-8,10-11,13H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZNKPIMKMNZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2533181.png)
![2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2533182.png)
![2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2533186.png)

![N-(2-METHOXYPHENYL)-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE](/img/structure/B2533189.png)


![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE](/img/structure/B2533193.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide](/img/structure/B2533194.png)
![4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide](/img/structure/B2533196.png)
![2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533197.png)
![1-[4-(Thiomorpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2533198.png)
![(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B2533201.png)

